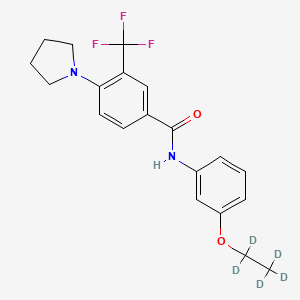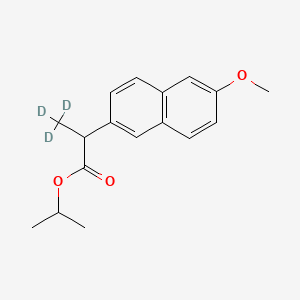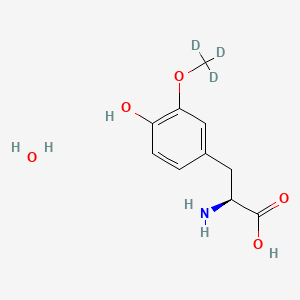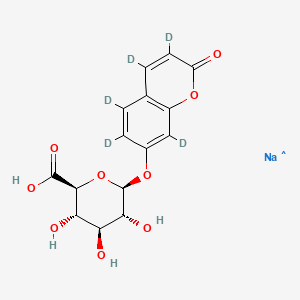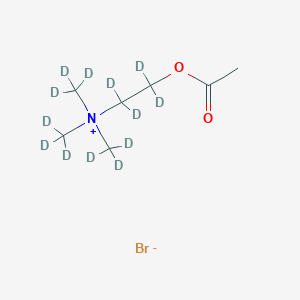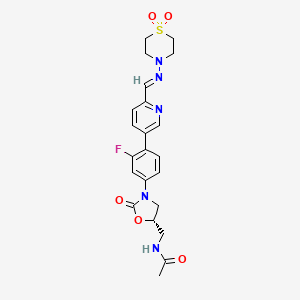
Antibacterial agent 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial Agent 12 is a synthetic compound designed to inhibit the growth of or kill bacteria. It is part of a broader class of antibacterial agents that have been developed to combat bacterial infections, especially those caused by drug-resistant strains. This compound is particularly noted for its efficacy against a wide range of bacterial pathogens, making it a valuable tool in both clinical and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 12 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and various acids or bases to facilitate the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This ensures a consistent and high-yield production process. The reaction conditions are carefully controlled to optimize the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial Agent 12 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced antibacterial properties, while substitution reactions may produce analogs with different spectra of activity.
Applications De Recherche Scientifique
Antibacterial Agent 12 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of antibacterial treatments.
Medicine: Utilized in the development of new antibacterial therapies, particularly for drug-resistant infections.
Industry: Applied in the formulation of antibacterial coatings, disinfectants, and preservatives to prevent bacterial contamination.
Mécanisme D'action
The mechanism of action of Antibacterial Agent 12 involves targeting bacterial cell wall synthesis, protein synthesis, or DNA replication. By interfering with these critical processes, the compound effectively inhibits bacterial growth or kills the bacteria outright. The molecular targets include enzymes involved in cell wall biosynthesis, ribosomal subunits, and DNA gyrase. The pathways involved are essential for bacterial survival, making this compound a potent antibacterial agent.
Comparaison Avec Des Composés Similaires
Penicillin: Targets bacterial cell wall synthesis but is susceptible to resistance mechanisms such as beta-lactamase production.
Tetracycline: Inhibits protein synthesis by binding to the 30S ribosomal subunit but can cause side effects like photosensitivity.
Ciprofloxacin: Inhibits DNA gyrase but may lead to tendonitis and other side effects.
Uniqueness: Antibacterial Agent 12 is unique in its broad-spectrum activity and its ability to overcome common resistance mechanisms. Unlike some other antibacterial agents, it maintains efficacy against a wide range of bacterial pathogens, including those resistant to other antibiotics.
Propriétés
Formule moléculaire |
C22H24FN5O5S |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
N-[[(5S)-3-[4-[6-[(E)-(1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]pyridin-3-yl]-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C22H24FN5O5S/c1-15(29)24-13-19-14-28(22(30)33-19)18-4-5-20(21(23)10-18)16-2-3-17(25-11-16)12-26-27-6-8-34(31,32)9-7-27/h2-5,10-12,19H,6-9,13-14H2,1H3,(H,24,29)/b26-12+/t19-/m0/s1 |
Clé InChI |
UVAXIRWDQGJIDM-XDWZDTHNSA-N |
SMILES isomérique |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)/C=N/N4CCS(=O)(=O)CC4)F |
SMILES canonique |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)C=NN4CCS(=O)(=O)CC4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



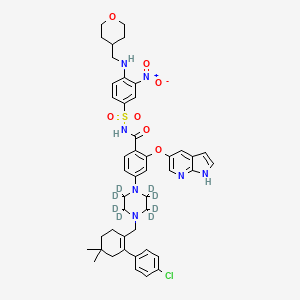
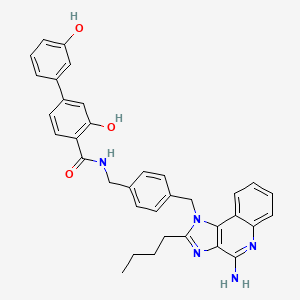
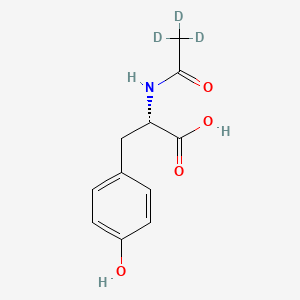
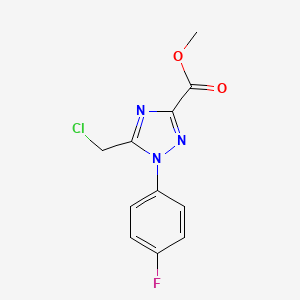
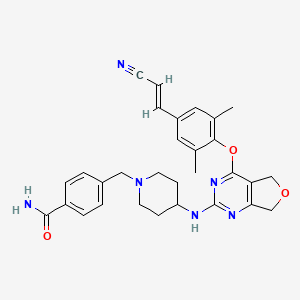
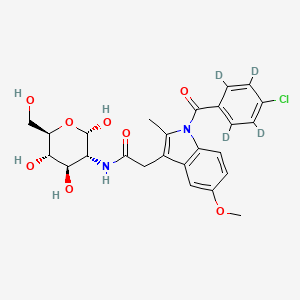
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)
